In-Depth Technical Guide to 1,6-Dimethyl-3-iodo-1H-indazole
In-Depth Technical Guide to 1,6-Dimethyl-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,6-dimethyl-3-iodo-1H-indazole, including its chemical identity, structural information, and proposed synthesis. This document is intended to support research and development activities in medicinal chemistry and drug discovery.
Chemical Identity and Structure
CAS Number: 1257535-50-4[1]
Molecular Formula: C₉H₉IN₂
Molecular Weight: 272.1 g/mol [1]
Structure:
Image Source: ChemFaces
Synonyms:
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3-iodo-1,6-dimethyl-1H-indazole
Physicochemical Data
A comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for the physical properties of 1,6-dimethyl-3-iodo-1H-indazole. The following table summarizes the available information and provides estimated values where applicable.
| Property | Value | Source/Method |
| CAS Number | 1257535-50-4 | [1] |
| Molecular Formula | C₉H₉IN₂ | - |
| Molecular Weight | 272.1 g/mol | [1] |
| Appearance | Data not available (likely a solid) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Proposed Synthesis
Proposed Experimental Protocol
Step 1: Synthesis of 1,6-Dimethyl-1H-indazole
A common method for the N-methylation of indazoles involves the reaction of the parent indazole with a methylating agent in the presence of a base.
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Reactants: 6-methyl-1H-indazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a base (e.g., sodium hydride or potassium carbonate).
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Solvent: A suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
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Procedure: To a solution of 6-methyl-1H-indazole in the chosen solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C). After deprotonation, the methylating agent is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product is extracted and purified, typically by column chromatography.
Step 2: Iodination of 1,6-Dimethyl-1H-indazole
The C3 position of the indazole ring is susceptible to electrophilic substitution, such as iodination.
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Reactants: 1,6-dimethyl-1H-indazole, an iodinating agent (e.g., iodine), and a base (e.g., potassium hydroxide).
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Solvent: A polar aprotic solvent such as dimethylformamide (DMF).
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Procedure: To a solution of 1,6-dimethyl-1H-indazole in DMF, the base is added. Subsequently, a solution of iodine in DMF is added dropwise. The reaction is typically stirred at room temperature for several hours. Upon completion, the reaction mixture is worked up by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess iodine, followed by extraction of the product. The crude product is then purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 1,6-dimethyl-3-iodo-1H-indazole.
Spectral Data (Predicted)
As experimental spectral data for 1,6-dimethyl-3-iodo-1H-indazole is not available, the following are predicted characteristic signals based on the analysis of related indazole structures.
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¹H NMR:
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Singlet corresponding to the N-methyl protons.
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Singlet corresponding to the C6-methyl protons.
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Aromatic protons on the benzene ring, with chemical shifts and coupling patterns influenced by the methyl and iodo substituents.
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¹³C NMR:
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Signals for the two methyl carbons.
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Signals for the aromatic carbons of the indazole ring system. The carbon at the C3 position bearing the iodine atom is expected to show a characteristic upfield shift.
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IR Spectroscopy:
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Aromatic C-H stretching vibrations.
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C=C and C=N stretching vibrations characteristic of the indazole ring.
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C-N stretching vibrations.
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Mass Spectrometry:
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A molecular ion peak (M⁺) corresponding to the molecular weight of 272.1 g/mol .
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Characteristic fragmentation patterns for indazole derivatives.
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Applications in Research and Drug Development
Indazole derivatives are a well-established class of compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. They are key components in a number of approved drugs and clinical candidates targeting various diseases, including cancer and inflammatory conditions. The introduction of an iodine atom at the C3 position, as in 1,6-dimethyl-3-iodo-1H-indazole, provides a valuable handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of diverse libraries of compounds for biological screening. The dimethyl substitution pattern may influence the compound's solubility, metabolic stability, and binding affinity to biological targets.
